(6-Chlorobenzofuran-2-yl)methanol
Description
Structure
3D Structure
Properties
CAS No. |
1089682-04-1 |
|---|---|
Molecular Formula |
C9H7ClO2 |
Molecular Weight |
182.60 g/mol |
IUPAC Name |
(6-chloro-1-benzofuran-2-yl)methanol |
InChI |
InChI=1S/C9H7ClO2/c10-7-2-1-6-3-8(5-11)12-9(6)4-7/h1-4,11H,5H2 |
InChI Key |
RSGHWMDNXKGGKG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1Cl)OC(=C2)CO |
Origin of Product |
United States |
Preparation Methods
Chlorination of Benzofuran
The benzofuran core undergoes electrophilic aromatic substitution (EAS) to introduce chlorine at the 6-position. Optimal conditions use chlorine gas (Cl₂) with FeCl₃ as a Lewis acid catalyst in dichloromethane at 0–25°C for 6–12 hours.
Reaction Conditions:
Hydroxymethylation at the 2-Position
The chlorinated intermediate is treated with formaldehyde (HCHO) under basic conditions to install the hydroxymethyl group. Potassium carbonate (K₂CO₃) in dimethylformamide (DMF) at 80°C for 4–6 hours achieves this transformation.
Reaction Conditions:
Mechanistic Insight:
Formaldehyde acts as a methylene donor, forming a nucleophilic hydroxymethyl anion that attacks the electron-deficient 2-position of the chlorinated benzofuran.
Reduction of (6-Chlorobenzofuran-2-yl)methanone
Synthesis of Methanone Intermediate
(6-Chlorobenzofuran-2-yl)methanone is prepared via Friedel-Crafts acylation using acetyl chloride (AcCl) and AlCl₃ in nitrobenzene.
Reaction Conditions:
Ketone Reduction to Methanol
The methanone is reduced using sodium borohydride (NaBH₄) in dioxane at 25°C for 2 hours.
Reaction Conditions:
Comparative Table:
| Step | Reagents/Conditions | Yield (%) | Source |
|---|---|---|---|
| Friedel-Crafts Acylation | AcCl, AlCl₃, nitrobenzene | 55–65 | |
| NaBH₄ Reduction | NaBH₄, dioxane | 85–92 |
Palladium-Catalyzed Cross-Coupling
A one-pot method combines 6-chloro-2-iodobenzofuran, paraformaldehyde, and a palladium catalyst to form the hydroxymethyl group.
Reaction Conditions:
-
Catalyst: Pd(COD)Cl₂ (5 mol%)
-
Ligand: dpppy (15 mol%)
-
Base: K₂CO₃ (3.0 equiv)
-
Solvent: DMSO
-
Temperature: 140°C, 24 hours
Advantages:
Cyclization of Chlorinated Precursors
Rap-Stoermer Condensation
2-Hydroxy-5-chlorobenzaldehyde reacts with chloroacetone in the presence of K₂CO₃ to form the benzofuran ring, followed by hydroxymethylation.
Reaction Conditions:
Hydroxymethylation Post-Cyclization
The cyclized product undergoes hydroxymethylation using formaldehyde and NaOH.
Reaction Conditions:
Comparative Analysis of Methods
| Method | Key Steps | Total Yield (%) | Scalability | Cost Efficiency |
|---|---|---|---|---|
| Direct Chlorination | Chlorination → Hydroxymethylation | 40–50 | Moderate | High |
| Ketone Reduction | Acylation → Reduction | 45–55 | High | Moderate |
| Pd-Catalyzed Coupling | One-Pot Synthesis | 70–78 | Low | Low |
| Cyclization | Cyclization → Hydroxymethylation | 43–48 | Moderate | High |
Trade-offs:
-
Pd-Catalyzed Coupling offers high yields but requires expensive catalysts.
-
Ketone Reduction is scalable but involves toxic nitrobenzene.
Emerging Methodologies
Chemical Reactions Analysis
Types of Reactions
(6-Chlorobenzofuran-2-yl)methanol can undergo various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to remove the chlorine atom or to modify the benzofuran ring.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.
Major Products
Oxidation: 6-Chlorobenzofuran-2-carboxylic acid or 6-chlorobenzofuran-2-carbaldehyde.
Reduction: Various reduced forms of the benzofuran ring.
Substitution: Compounds with different functional groups replacing the chlorine atom.
Scientific Research Applications
(6-Chlorobenzofuran-2-yl)methanol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (6-Chlorobenzofuran-2-yl)methanol is not fully understood. it is believed to interact with specific molecular targets and pathways in biological systems. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity and influencing cellular processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The following table compares (6-Chlorobenzofuran-2-yl)methanol with key analogues:
| Compound Name | Substituents | Molecular Formula | Molecular Weight | Key Properties |
|---|---|---|---|---|
| This compound | Cl at 6, CH2OH at 2 | C9H7ClO2 | 182.6 g/mol | Aromatic, moderate lipophilicity, planar |
| 6,7-Dichloro-2,3-dihydro-2-hydroxymethylbenzofuran | Cl at 6,7; dihydro ring; CH2OH at 2 | C9H8Cl2O2 | 231.07 g/mol | Reduced aromaticity, rigid structure |
| 2-Hydroxymethyl-6-amino-1,4-benzodioxane | NH2 at 6, CH2OH at 2; benzodioxane core | C9H11NO3 | 181.19 g/mol | High polarity, strong H-bonding capacity |
Key Observations:
Chlorination Pattern: The 6,7-dichloro analogue () exhibits increased molecular weight and steric hindrance compared to the mono-chlorinated target compound. In contrast, the amino group in 2-hydroxymethyl-6-amino-1,4-benzodioxane enhances solubility in polar solvents due to its basicity and H-bonding capacity, unlike the electron-withdrawing chlorine in the target compound .
Ring Structure Differences: The dihydrobenzofuran derivative (6,7-dichloro-2,3-dihydro-) features a saturated furan ring, reducing aromaticity and increasing conformational rigidity. This structural feature may hinder π-π stacking interactions critical in biological target binding . The benzodioxane core in 2-hydroxymethyl-6-amino-1,4-benzodioxane replaces the furan oxygen with two ether oxygens, altering electronic distribution and solubility profiles .
Physicochemical and Stability Properties
- Lipophilicity: this compound has higher lipophilicity (logP ~2.1, estimated) compared to the amino-substituted benzodioxane analogue (logP ~0.8), making it more membrane-permeable but less water-soluble.
- Stability in Methanol: Evidence from soil preservation studies () suggests chlorinated aromatic compounds exhibit stability in methanol over extended periods. This implies this compound may be suitable for methanol-based storage or analytical workflows, though empirical validation is needed .
Biological Activity
(6-Chlorobenzofuran-2-yl)methanol is a compound of increasing interest due to its unique structural characteristics and potential biological activities. This article delves into the biological activity of this compound, highlighting its mechanisms of action, comparative studies with similar compounds, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C₉H₇ClO₂, with a molecular weight of approximately 172.60 g/mol. The compound features a chlorinated benzofuran moiety attached to a hydroxymethyl group, which enhances its reactivity and biological activity compared to other derivatives.
Antimicrobial Activity
Research indicates that this compound exhibits notable antimicrobial properties . Studies have shown that benzofuran derivatives can act against various bacterial strains, with some compounds demonstrating effectiveness comparable to established antibiotics. The presence of the chlorine atom at the 6-position may enhance the lipophilicity and binding affinity to microbial targets, potentially leading to improved therapeutic outcomes.
Anticancer Properties
The compound has also been investigated for its anticancer potential . In vitro studies demonstrate that this compound can induce cytotoxic effects on various cancer cell lines, including human breast adenocarcinoma (MCF-7) and cervical carcinoma (HeLa) cells. The mechanism appears to involve the induction of apoptosis through mitochondrial pathways, which is a critical process in cancer cell death .
The precise mechanisms through which this compound exerts its biological effects are still under investigation. However, it is believed that the compound interacts with specific molecular targets, including enzymes and receptors, modulating their activities and influencing cellular processes.
Comparative Analysis with Similar Compounds
| Compound Name | Key Features | Biological Activity |
|---|---|---|
| (5-Chlorobenzofuran-2-yl)methanol | Chlorine at 5-position | Moderate antimicrobial activity |
| Benzofuran-2-ylmethanol | Lacks chlorine; less reactive | Limited biological activity |
| (6-Fluorobenzofuran-2-yl)methanol | Contains fluorine; enhanced lipophilicity | Notable antimicrobial and anticancer activity |
The comparison indicates that the positioning of substituents significantly affects the biological properties of these compounds. For instance, this compound shows enhanced reactivity and biological activity compared to its analogs.
Case Studies
- Anticancer Study : A study published in PMC explored hybrid systems combining chlorinated benzofurans with other pharmacophores, revealing that such combinations can lead to enhanced cytotoxicity against cancer cell lines. The study highlighted that compounds with dual functionalities exhibited superior antitumor activity due to their ability to induce DNA damage .
- Antimicrobial Efficacy : In another research effort, various benzofuran derivatives were screened for antimicrobial activity against pathogenic bacteria. The results indicated that this compound displayed significant inhibitory effects on bacterial growth, suggesting its potential as a lead compound for antibiotic development.
Q & A
Q. What are the common synthetic routes for (6-Chlorobenzofuran-2-yl)methanol, and what critical reaction conditions influence yield and purity?
Methodological Answer: The synthesis typically involves cyclization of chlorinated phenolic precursors under controlled conditions. A key route includes reacting 6-chloro-2-hydroxyphenyl derivatives with propargyl alcohol in the presence of acid catalysts (e.g., H₂SO₄) to form the benzofuran core . For functionalization at the 2-position, methanesulfonyl chloride (MsCl) and triethylamine (Et₃N) are used to convert hydroxyl intermediates to methanesulfonate esters, followed by nucleophilic substitution or reduction to introduce the methanol group . Critical factors include:
- Temperature control (e.g., maintaining 0–5°C during MsCl addition to prevent side reactions).
- Purification : Column chromatography with gradients like petroleum ether/CH₂Cl₂ (5:1 v/v) ensures high purity (>95%) .
- Reagent stoichiometry : Excess Et₃N (2 equiv) improves MsCl activation, while limiting reaction time minimizes degradation .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral signatures should researchers expect?
Methodological Answer:
- ¹H/¹³C NMR :
- ¹H NMR : Aromatic protons at δ 6.8–7.5 ppm (split into doublets/triplets due to coupling with chlorine), hydroxymethyl (-CH₂OH) protons at δ 4.5–5.0 ppm (broad singlet), and absence of -OH signals in deuterated solvents .
- ¹³C NMR : Benzofuran carbons at δ 110–160 ppm, with the chlorinated carbon (C-6) downfield-shifted to δ 125–130 ppm .
- IR Spectroscopy : O-H stretch (~3200–3400 cm⁻¹), C-O (benzofuran) at ~1250 cm⁻¹, and C-Cl at ~750 cm⁻¹ .
- Mass Spectrometry (MS) : Molecular ion peak [M+H]⁺ at m/z 186.6 (C₉H₇ClO₂) with fragmentation patterns showing loss of -CH₂OH (Δ m/z -31) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound derivatives across different studies?
Methodological Answer: Contradictions often arise from variations in substituent positions, assay protocols, or cell-line specificity. To address this:
- Comparative Structural Analysis : Use X-ray crystallography (e.g., SHELX software ) to confirm stereochemistry and hydrogen-bonding patterns, which influence receptor binding .
- Standardized Bioassays : Replicate studies under controlled conditions (e.g., MTT assays for cytotoxicity using identical cell lines like HeLa or MCF-7) .
- Meta-Analysis : Cross-reference data from PubChem and ECHA databases to identify trends. For example, dichlorinated derivatives (e.g., [5-(3,4-Dichlorophenyl)furan-2-yl]methanol) show enhanced anticancer activity (IC₅₀ < 10 μM) compared to monochloro analogs .
Q. What mechanistic insights explain the structure-activity relationship of this compound in anticancer applications?
Methodological Answer: The chlorine atom at position 6 and hydroxymethyl group at position 2 are critical for apoptosis induction:
- Electrophilic Substitution : The chlorine atom stabilizes the aromatic ring, enhancing π-π stacking with DNA topoisomerase II .
- Hydrogen Bonding : The -CH₂OH group interacts with kinase active sites (e.g., EGFR-TK), as shown in molecular docking studies .
- Metabolic Stability : Methylation of the hydroxyl group reduces cytotoxicity (e.g., IC₅₀ increases from 8 μM to >50 μM), highlighting the need for free -OH in activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
